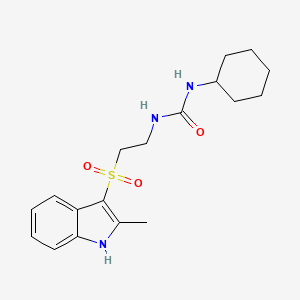

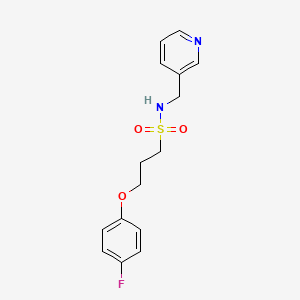

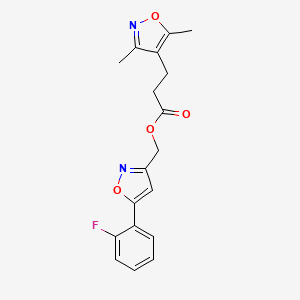

1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a cyclic urea derivative that is likely to possess interesting chemical and biological properties due to the presence of the indole and sulfonyl functional groups. While the provided papers do not directly discuss this exact compound, they provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of cyclic ureas, such as the compound of interest, can be achieved through [5 + 2] cycloaddition reactions. According to the first paper, 2-vinylaziridines react with sulfonyl isocyanates under mild conditions to form seven-membered cyclic ureas with high yields. The solvent used in the reaction, dichloromethane (CH2Cl2), plays a significant role in the preferential formation of the seven-membered ring structure. This method provides a straightforward approach to synthesizing cyclic ureas, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The second paper discusses a structurally related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which was characterized using various techniques including H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group and has specific crystallographic parameters. Although the exact molecular structure of this compound is not provided, similar analytical techniques could be employed to determine its structure .

Chemical Reactions Analysis

The reactivity of cyclic ureas can be influenced by the functional groups attached to the urea moiety. The [5 + 2] cycloaddition reaction mentioned in the first paper is a key reaction that can be used to synthesize various cyclic ureas, indicating that the compound of interest may also be synthesized or modified through similar cycloaddition reactions. The solvent effect noted in the paper suggests that reaction conditions can be optimized for the synthesis of specific cyclic urea derivatives .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the crystal structure analysis in the second paper provides data such as the density and molecular weight, which are important physical properties. The presence of the indole and sulfonyl groups in the compound suggests potential biological activity, as indicated by the antitumor activity analysis of the related compound in the second paper . The methods used in these studies could be applied to assess the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications : A compound closely related to 1-cyclohexyl-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has been synthesized and identified as an anti-inflammatory agent. This synthesis process is significant as it contributes to the development of new anti-inflammatory medications (Urban et al., 2003).

Anticonvulsant Activity : Research on structurally related sulfonylureas has revealed their potential as anticonvulsant agents. These compounds, including BM 27 and similar sulfonylthioureas, showed effectiveness in maximal electroshock seizure tests in mice, comparable to that of phenytoin (Masereel et al., 1997).

Cancer Detection Applications : A water-soluble near-infrared dye structurally similar to this compound has been developed for optical imaging in cancer detection. This dye's unique properties enable it to function as a molecular beacon, potentially aiding in the early detection of cancer (Pham et al., 2005).

Corrosion Inhibition : Certain urea derivatives, including those with structural similarities to this compound, have been evaluated as corrosion inhibitors for mild steel. These compounds exhibit strong adsorption on the steel surface, forming a protective layer and thereby reducing corrosion (Mistry et al., 2011).

Molecular Devices : The urea-linked cyclodextrins, related to the chemical structure , have been studied for their potential in the self-assembly of molecular devices. These compounds undergo photoisomerization and can form binary and ternary complexes, which may have applications in the development of advanced molecular technologies (Lock et al., 2004).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes and diseases, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . The specific interactions and changes depend on the structure of the indole derivative and the nature of the target .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c1-13-17(15-9-5-6-10-16(15)20-13)25(23,24)12-11-19-18(22)21-14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSVHCBZNHPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)